



Technical Support Center: Investigating Acquired Resistance to Ceftolozane/tazobactam

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Compound of Interest		
Compound Name:	Ceftolozane sulfate	
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Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the molecular mechanisms of acquired resistance to Ceftolozane/tazobactam (C/T). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acquired resistance to Ceftolozane/tazobactam in Pseudomonas aeruginosa?

A1: Acquired resistance to C/T in P. aeruginosa is multifactorial.[1] The most common mechanisms include:

- Enzymatic Degradation: Production of β-lactamases that can hydrolyze ceftolozane. While ceftolozane is stable against wild-type AmpC β-lactamases, certain mutations can enhance its degradation.[2][3][4] Horizontally acquired extended-spectrum β-lactamases (ESBLs) and carbapenemases are also significant contributors.[5][6][7]
- Target Modification: Alterations in penicillin-binding proteins (PBPs), the primary targets of ceftolozane, can reduce binding affinity.[5]
- Efflux Pumps and Porin Loss: While ceftolozane is generally a poor substrate for most efflux pumps and its entry is not solely dependent on OprD, overexpression of efflux systems and

Troubleshooting & Optimization





loss of porin channels can contribute to resistance, often in combination with other mechanisms.[3][4][5][8]

Q2: How do mutations in the chromosomal AmpC β -lactamase lead to Ceftolozane/tazobactam resistance in P. aeruginosa?

A2: While ceftolozane is designed to be stable against the chromosomal AmpC β -lactamase (also known as Pseudomonas-derived cephalosporinase or PDC) of P. aeruginosa, specific mutations can lead to resistance.[3] These mutations often occur in the Ω -loop of the enzyme and can lead to structural changes that increase the catalytic activity towards ceftolozane.[3][6] [9] This can occur through overexpression of a mutated AmpC, leading to high-level resistance. [2][4]

Q3: What is the role of tazobactam in the Ceftolozane/tazobactam combination?

A3: Tazobactam is a β-lactamase inhibitor. Its primary role is to protect ceftolozane from degradation by certain β-lactamases, particularly some Class A ESBLs and susceptible Class C enzymes.[3] However, tazobactam is not effective against all β-lactamases, such as carbapenemases like metallo-β-lactamases (MBLs).[5][6]

Q4: Can Ceftolozane/tazobactam resistance emerge during therapy?

A4: Yes, the development of resistance to C/T during treatment has been documented. This is often associated with the selection of mutations in the chromosomal AmpC β -lactamase or the acquisition of other resistance mechanisms.[10]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Ceftolozane/tazobactam.

- Possible Cause 1: Testing Method Variability. Different antimicrobial susceptibility testing
 (AST) methods (e.g., broth microdilution, gradient strips, disk diffusion) can yield variable
 results, especially for isolates with resistance mechanisms near the susceptibility breakpoint.
 [11][12]
 - Troubleshooting:



- Use the reference method, broth microdilution (BMD), for confirmation of critical results.
 [12]
- Ensure adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
- Perform quality control with recommended reference strains in every batch of testing.
- Possible Cause 2: Inoculum Effect. A higher bacterial inoculum can lead to higher MIC values, particularly for β-lactam/β-lactamase inhibitor combinations, due to the increased production of β-lactamases.
 - Troubleshooting:
 - Standardize the inoculum preparation meticulously using a spectrophotometer or a McFarland standard.
 - Verify the inoculum concentration through colony counts.
- Possible Cause 3: Instability of the Antibiotic.
 - Troubleshooting:
 - Prepare fresh stock solutions of Ceftolozane/tazobactam for each experiment.
 - Store stock solutions and prepared testing plates at the recommended temperature and for the specified duration.

Problem 2: Difficulty in identifying the genetic basis of Ceftolozane/tazobactam resistance in a clinical isolate.

- Possible Cause 1: Multiple Resistance Mechanisms. Resistance is often not due to a single mutation but a combination of factors, such as a low-level ESBL, AmpC overexpression, and porin loss.[13]
 - Troubleshooting:



- Perform whole-genome sequencing (WGS) to get a comprehensive view of all potential resistance determinants.[5][14]
- Analyze WGS data for mutations in known resistance genes (ampC, ampR, dacB, PBP genes), the presence of acquired β-lactamase genes, and alterations in genes regulating efflux pumps and porins.[14][15]
- Possible Cause 2: Novel Resistance Mechanism. The isolate may possess a novel mutation or a previously uncharacterized resistance gene.
 - Troubleshooting:
 - Use comparative genomics to analyze the genome of the resistant isolate against a susceptible reference strain (e.g., PAO1 for P. aeruginosa).
 - Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes, such as those encoding efflux pumps or β-lactamases.
 - Clone suspected resistance genes into a susceptible host to confirm their role in conferring resistance.[4][10]

Quantitative Data Summary

Table 1: Examples of AmpC Mutations in P. aeruginosa Associated with Ceftolozane/tazobactam Resistance

Mutation	Location	Effect on MIC (μg/mL)	Reference
F147L	AmpC (PDC)	Increased C/T MIC	[4][9]
Q157R	AmpC (PDC)	Increased C/T MIC	[4][9]
G183D	AmpC (PDC)	Increased C/T MIC	[4][9]
E247K	AmpC (PDC)	Increased C/T MIC	[4][8]
V356I	AmpC (PDC)	Increased C/T MIC	[4][9]
Deletion G229–E247	AmpC (PDC)	Increased C/T MIC	[10]



Table 2: Activity of Ceftolozane/tazobactam against Enterobacterales with Different β -Lactamase Profiles

Organism	β-Lactamase Profile	Susceptibility to C/T	Reference
E. coli	ESBL-producing	85%	[16]
K. pneumoniae	ESBL-producing	57.5%	[16]
E. cloacae complex	Wild-type	100%	[17]
E. cloacae complex	ESBL-producing	67%	[17]
E. cloacae complex	AmpC-overproducing	19%	[17]

Key Experimental Protocols

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is adapted from CLSI guidelines and is considered the gold standard for determining MICs.

- Materials:
 - Cation-adjusted Mueller-Hinton broth (CAMHB)
 - Ceftolozane/tazobactam analytical powder
 - 96-well microtiter plates
 - Bacterial culture in the logarithmic growth phase
 - o 0.5 McFarland standard
 - Spectrophotometer
- Procedure:



- Prepare a stock solution of Ceftolozane/tazobactam at a concentration of 1280/640 μg/mL.
 Tazobactam is maintained at a fixed concentration of 4 μg/mL in the final testing wells.
- Perform serial two-fold dilutions of the C/T stock solution in CAMHB across the wells of a 96-well plate to achieve the desired final concentration range (e.g., 64/4 to 0.06/4 μg/mL).
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is the lowest concentration of C/T that completely inhibits visible growth of the organism.
- 2. Whole-Genome Sequencing (WGS) for Identification of Resistance Determinants

This protocol provides a general workflow for identifying resistance genes and mutations.

- Materials:
 - Bacterial isolate
 - DNA extraction kit
 - Next-generation sequencing (NGS) platform (e.g., Illumina)
 - Bioinformatics software for quality control, assembly, and annotation
- Procedure:
 - Culture the bacterial isolate on appropriate agar media.
 - Extract high-quality genomic DNA using a commercial kit.



- Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
- Sequence the library to generate short reads.
- Perform quality control on the raw sequencing reads to remove low-quality data.
- Assemble the reads into a draft genome sequence.
- Annotate the assembled genome to identify genes.
- Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the genome for known antimicrobial resistance genes.
- For mutation analysis, align the reads to a susceptible reference genome (e.g., P. aeruginosa PAO1) and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes associated with resistance (ampC, ampR, ftsI, etc.).
 [14]
- 3. Cloning of a Putative Resistance Gene to Confirm Function

This protocol allows for the functional validation of a gene suspected of conferring C/T resistance.

- Materials:
 - Genomic DNA from the resistant isolate
 - PCR primers specific to the target gene
 - High-fidelity DNA polymerase
 - A suitable expression vector (e.g., pBC-SK)
 - A susceptible host strain (e.g., E. coli DH5α, P. aeruginosa PAO1)
 - Restriction enzymes and DNA ligase



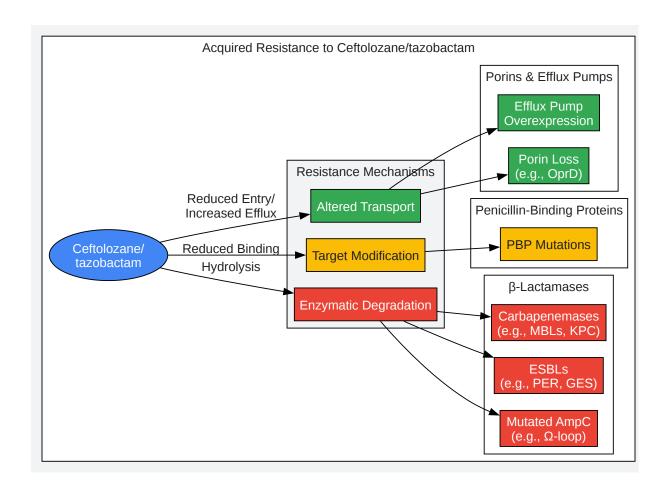
Competent cells of the host strain

Procedure:

- Amplify the full-length open reading frame of the candidate resistance gene from the genomic DNA of the resistant isolate using PCR.
- Digest the PCR product and the expression vector with appropriate restriction enzymes.
- Ligate the digested gene into the linearized vector.
- Transform the ligation product into the susceptible host strain.
- Select for transformants on agar containing an appropriate antibiotic for plasmid selection.
- Confirm the presence of the insert in the transformants by PCR and Sanger sequencing.
- Perform MIC testing on the transformant containing the cloned gene and compare it to the MIC of the host strain carrying the empty vector. An increase in the C/T MIC in the presence of the cloned gene confirms its role in resistance.[4][10]

Visualizations

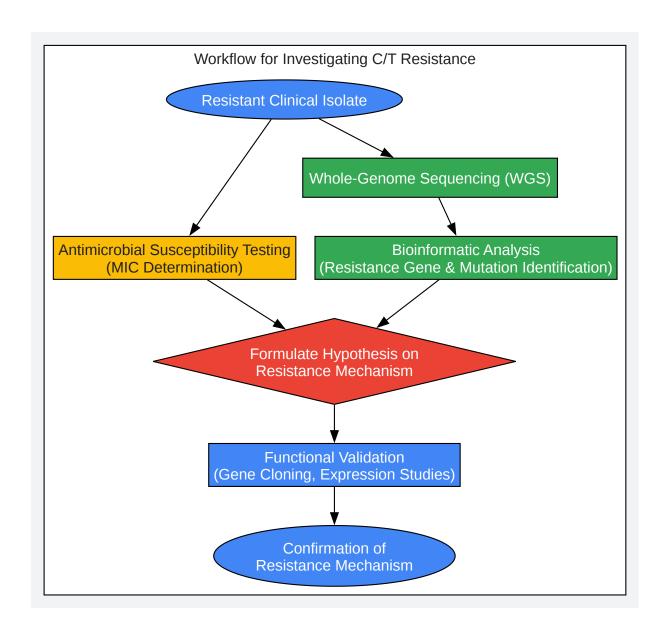




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Caption: Overview of major molecular mechanisms of acquired resistance to Ceftolozane/tazobactam.

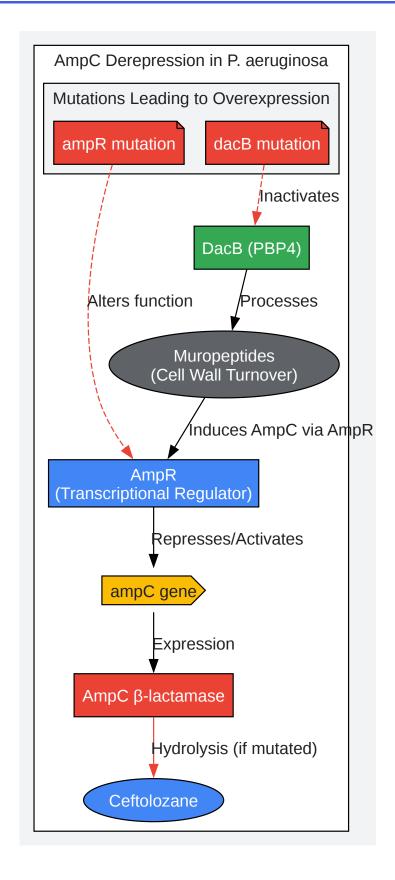




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Caption: A typical experimental workflow for characterizing Ceftolozane/tazobactam resistance mechanisms.





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Caption: Simplified pathway of AmpC regulation and the impact of mutations leading to derepression.

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